molecular formula C23H30N2O6S B2488325 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethoxybenzenesulfonamide CAS No. 922050-30-4

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethoxybenzenesulfonamide

Cat. No. B2488325
CAS RN: 922050-30-4
M. Wt: 462.56
InChI Key: FANCKWXBSXQZGR-UHFFFAOYSA-N
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Description

The compound of interest is part of the tetrahydrobenzo[b][1,4]oxazepine class, which is known for its potential in creating novel therapeutic agents. This compound represents an innovative chemical entity characterized by a complex molecular structure that includes multiple functional groups, such as sulfonamide, dimethoxybenzene, and tetrahydrobenzo[b][1,4]oxazepine moieties.

Synthesis Analysis

The synthesis of related tetrahydrobenzo[b][1,4]oxazepine derivatives often involves multicomponent reactions that efficiently combine different starting materials into complex structures. For instance, a novel one-pot multicomponent reaction involving 2-aminophenols, Meldrum's acid, and isocyanides has been demonstrated to yield tetrahydrobenzo[b][1,4]oxazepine derivatives at ambient temperature with good to excellent yields (Shaabani et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds within the tetrahydrobenzo[b][1,4]oxazepine class has been elucidated through techniques such as X-ray crystallography, revealing intricate details about their three-dimensional conformations. For example, the crystal structure of related compounds has provided insights into the spatial arrangement of the molecular framework, which is crucial for understanding their chemical behavior and interactions with biological targets (Al-Hourani et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of tetrahydrobenzo[b][1,4]oxazepine derivatives includes their participation in various ring-forming reactions, demonstrating their versatility as synthetic intermediates. For instance, unprotected primary sulfonamide groups in related compounds have facilitated ring-forming cascades, leading to polycyclic [1,4]oxazepine-based inhibitors with significant biological activity (Sapegin et al., 2018).

Scientific Research Applications

Synthesis and Structural Studies

  • A novel one-pot multicomponent reaction involving 2-aminophenols, Meldrum's acid, and isocyanides has been developed for the synthesis of tetrahydrobenzo[b][1,4]oxazepine derivatives, providing a pathway for the formation of compounds related to N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethoxybenzenesulfonamide (Shaabani et al., 2010).
  • Research on the dehydration of certain benzodiazepine acids led to the synthesis of novel fused pentacyclic systems, which can be relevant in the study of similar compounds including this compound (Ukhin et al., 2011).

Medicinal Chemistry and Pharmacology

  • The primary sulfonamide group in certain molecules, including those similar to this compound, has been found to facilitate ring-forming cascades in the synthesis of polycyclic [1,4]oxazepine-based carbonic anhydrase inhibitors (Sapegin et al., 2018).

Material Science and Nanotechnology

  • Benzimidazole-tethered oxazepine heterocyclic hybrids, which are structurally related to this compound, have been synthesized and studied for their molecular structures and potential applications in nonlinear optical (NLO) properties (Almansour et al., 2016).

Future Directions

The study of complex organic molecules like this one is a key area of research in organic chemistry. Future research could explore the synthesis, reactivity, and potential biological activity of this compound .

properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-2,5-dimethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O6S/c1-15(2)13-25-18-9-7-16(11-20(18)31-14-23(3,4)22(25)26)24-32(27,28)21-12-17(29-5)8-10-19(21)30-6/h7-12,15,24H,13-14H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FANCKWXBSXQZGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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